Chiral Purity Differentiation: (2S) Enantiomer Versus (2R) Enantiomer
2-[(2S)-Oxetan-2-yl]ethan-1-ol (CAS 1416146-79-6) is the single (2S) enantiomer, distinguished from the (2R) enantiomer (CAS 808172-41-0) by its specific optical rotation and stereochemical configuration [1]. The SMILES notation OCC[C@@H]1OCC1 confirms the defined (2S) stereochemistry, whereas the (2R) enantiomer is designated OCC[C@H]1OCC1 [2]. Commercial suppliers provide this compound at 98% purity with batch-specific analytical certificates (NMR, HPLC, GC) verifying both chemical and enantiomeric purity .
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (2S) configuration; 98% minimum purity; enantiomeric purity specification available from suppliers upon request |
| Comparator Or Baseline | 2-[(2R)-Oxetan-2-yl]ethan-1-ol (CAS 808172-41-0): (2R) configuration; racemic 2-(oxetan-2-yl)ethan-1-ol: 1:1 mixture of enantiomers |
| Quantified Difference | Defined stereochemical identity versus racemic mixture (50% undesired enantiomer) |
| Conditions | Vendor analytical certification (NMR, HPLC, chiral chromatography) |
Why This Matters
Procurement of the defined (2S) enantiomer eliminates the 50% contamination of the (2R) enantiomer present in racemic material, preventing stereochemical heterogeneity in downstream chiral synthesis and SAR studies.
- [1] PubChem. 2-[(2S)-Oxetan-2-yl]ethan-1-ol. CID 89304729. https://pubchem.ncbi.nlm.nih.gov/compound/2-_2S_-Oxetan-2-yl_ethan-1-ol View Source
- [2] PubChem. 2-[(2R)-oxetan-2-yl]ethan-1-ol. CID 124527285. https://pubchem.ncbi.nlm.nih.gov/compound/124527285 View Source
